![molecular formula C9H7BrN2O2 B15228836 methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)
methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically begins with 1H-pyrrolo[2,3-c]pyridine as the starting material. The bromination of this compound is achieved using N-bromosuccinimide (NBS) under specific reaction conditions to introduce the bromine atom at the desired position . The esterification process involves the reaction of the brominated intermediate with methanol in the presence of a suitable catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a palladium catalyst.
Oxidation Reactions: The pyrrole and pyridine rings can be oxidized to form corresponding N-oxides.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, such as Pd(PPh3)4, and nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Substituted pyrrolo[2,3-c]pyridine derivatives.
Oxidation Reactions: Pyrrolo[2,3-c]pyridine N-oxides.
Coupling Reactions: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: Used in the study of protein-ligand interactions and as a probe in biological assays.
Material Science:
Wirkmechanismus
The mechanism of action of methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events essential for cell signaling and proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a range of biological activities.
Uniqueness
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and research tools.
Eigenschaften
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(2-3-11-8)6(10)4-12-7/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFZILKVVSCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
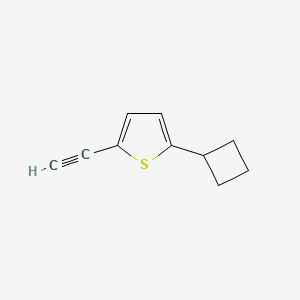
![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)
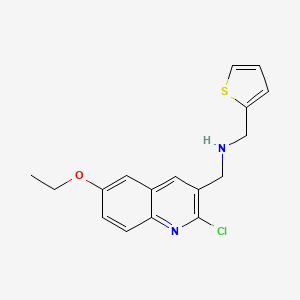
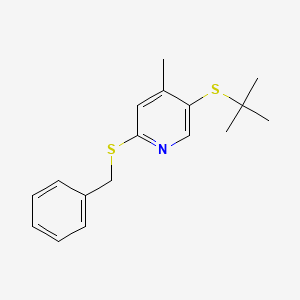

![4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15228809.png)
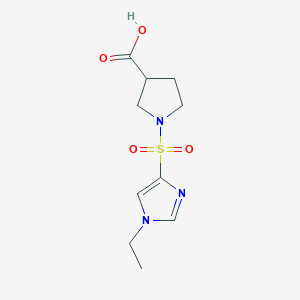

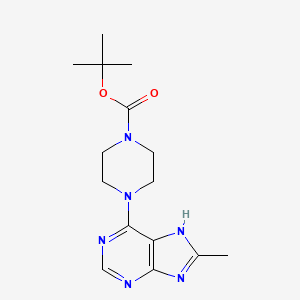
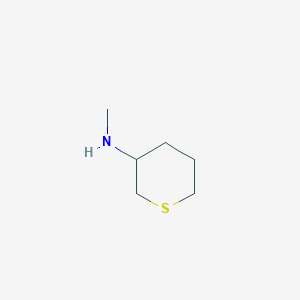
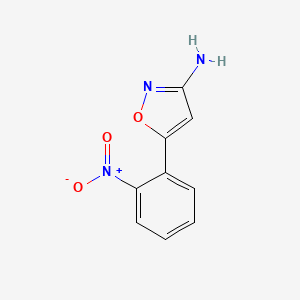

![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)
